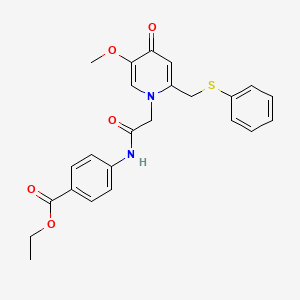

ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Description

Ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridinone core substituted with a phenylthio-methyl group, a methoxy group, and an acetamido-benzoate ester moiety. The compound’s design integrates features known to influence pharmacokinetics, such as ester groups (enhancing solubility) and aromatic systems (enabling π-π interactions with biological targets) .

Propriétés

Formule moléculaire |

C24H24N2O5S |

|---|---|

Poids moléculaire |

452.5 g/mol |

Nom IUPAC |

ethyl 4-[[2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H24N2O5S/c1-3-31-24(29)17-9-11-18(12-10-17)25-23(28)15-26-14-22(30-2)21(27)13-19(26)16-32-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,25,28) |

Clé InChI |

LBAZEASUUPNRIA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its action in medical applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridinone, phenylthio, and benzoate functionalities. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Influence: The target compound’s pyridinone core distinguishes it from benzoimidazole (A21/A22) and oxadiazole (A24) analogs. In contrast, benzoimidazoles (A21/A22) exhibit stronger hydrogen-bonding capacity due to their fused aromatic system, which may enhance binding to protease enzymes .

Substituent Effects: The phenylthio-methyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to A21/A22’s simpler thioether groups. The acetamido-benzoate ester is a common feature across all compounds, likely serving as a prodrug moiety to enhance oral bioavailability .

Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including TLC-monitored coupling of pyridinone intermediates with benzoate esters, similar to methods used for A21–A24 . However, the phenylthio-methyl substitution requires additional thioetherification steps, increasing synthetic complexity compared to A21/A22.

Biological Activity Trends: While direct data for the target compound are unavailable, A22 (5-methoxy-benzoimidazole analog) demonstrated superior antimicrobial activity over A21, attributed to the electron-donating methoxy group enhancing target interaction . This suggests that the target compound’s 5-methoxy group on pyridinone may similarly optimize bioactivity. A24’s oxadiazole-pyridine hybrid showed computational docking affinity for kinase targets, highlighting the importance of heterocycle fusion in drug design—a strategy applicable to the target compound’s pyridinone-benzoate system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.